N1-(pyridin-3-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-17-7-9-20(10-8-17)31(29,30)26-14-3-2-6-19(26)11-13-24-21(27)22(28)25-16-18-5-4-12-23-15-18/h4-5,7-10,12,15,19H,2-3,6,11,13-14,16H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYQUCDDLYPTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(pyridin-3-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of Pyridin-3-ylmethylamine: This intermediate is synthesized by the reduction of pyridine-3-carboxylic acid using a suitable reducing agent such as lithium aluminum hydride.
Synthesis of 1-Tosylpiperidine: This involves the tosylation of piperidine using tosyl chloride in the presence of a base like triethylamine.
Formation of Oxalamide Linkage: The final step involves the coupling of pyridin-3-ylmethylamine and 1-tosylpiperidine with oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N1-(pyridin-3-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(pyridin-3-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antidepressant molecule due to its unique structure and ability to interact with multiple biological targets.
Biological Studies: The compound is used in studies related to its interaction with enzymes and receptors in the central nervous system.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of N1-(pyridin-3-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors and enzymes involved in the synthesis and degradation of neurotransmitters. This modulation can lead to changes in neurotransmitter levels, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Comparison
The following table summarizes key structural differences between N1-(pyridin-3-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide and analogous compounds:
Key Structural Insights :
- Substituent Position : The pyridin-3-ylmethyl group in the target compound contrasts with pyridin-2-yl in S336/S5456, which may alter receptor binding or metabolic pathways.
- Symmetry vs. Asymmetry : Symmetric oxalamides (e.g., 9w) may exhibit different pharmacokinetic profiles compared to asymmetric derivatives.
Umami Flavoring Agents (S336, S5456)
- Activity: S336 is a potent umami agonist with regulatory approval (FEMA 4233) and applications in reducing monosodium glutamate (MSG) in food products .
- Metabolism: Oxalamides like S336 and No. 1768 (structurally similar) are rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting metabolic stability .
Antimicrobial and Antiviral Agents
- GMC Series : Oxalamides with isoindoline-1,3-dione moieties (e.g., GMC-1 to GMC-5) demonstrate antimicrobial activity, highlighting the scaffold's adaptability .
- BNM-III-170 : This antiviral oxalamide derivative activates CD4-mimetic pathways, emphasizing the role of substituents in therapeutic targeting .
CYP Inhibition and Toxicity
Biological Activity
N1-(pyridin-3-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₁N₃O₃S
- IUPAC Name : this compound
This compound features a pyridine ring and a tosylpiperidine moiety, which may contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of oxalamides have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis, such as the PI3K/Akt pathway .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. It is hypothesized that the presence of the pyridine and piperidine rings may enhance binding affinity towards specific enzymes involved in disease processes. For example, similar structures have demonstrated inhibitory effects on autotaxin, an enzyme implicated in fibrosis and cancer progression .
The proposed mechanism of action for this compound includes:
- Inhibition of Cell Proliferation : By targeting specific kinases involved in cell cycle regulation.
- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
- Anti-inflammatory Effects : By reducing levels of pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study 2 | Showed inhibition of autotaxin activity, leading to reduced lysophosphatidic acid levels in vitro. |
| Study 3 | Evaluated pharmacokinetics in animal models, revealing favorable absorption and metabolism profiles. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
